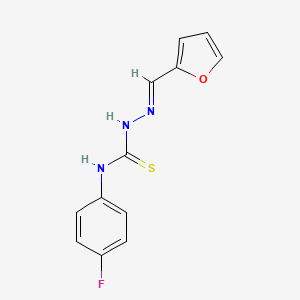
2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C12H10FN3OS and a molecular weight of 263.295 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone typically involves the reaction of 2-furaldehyde with 4-fluorophenylthiosemicarbazide under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential biological processes . For example, its anticancer activity is attributed to its ability to chelate metal ions, disrupting the function of metalloproteins involved in cell proliferation . Additionally, its antimicrobial activity is linked to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells .
Comparison with Similar Compounds
2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
5-Methyl-2-Furaldehyde N-(4-fluorophenyl)thiosemicarbazone: This compound has a similar structure but with a methyl group at the 5-position of the furaldehyde ring.
2-Furaldehyde N-(3-fluorophenyl)thiosemicarbazone: This derivative has the fluorine atom at the 3-position of the phenyl ring instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H10FN3OS |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H10FN3OS/c13-9-3-5-10(6-4-9)15-12(18)16-14-8-11-2-1-7-17-11/h1-8H,(H2,15,16,18)/b14-8+ |
InChI Key |
BOOHWVBAEHZGRR-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















